![molecular formula C16H14F2N3O4S- B1258910 Pantoprazole(1-)](/img/structure/B1258910.png)
Pantoprazole(1-)
Overview
Description
Pantoprazole(1-) is a member of benzimidazoles. It is a conjugate base of a pantoprazole.
Scientific Research Applications
Pantoprazole's Pharmacodynamics and Clinical Efficacy
Pantoprazole is recognized for its pharmacological properties as an irreversible proton pump inhibitor. It effectively reduces gastric acid secretion, showing superior performance compared to ranitidine and equivalence to omeprazole in treating acute peptic ulcer and reflux oesophagitis. Its rapid alleviation of duodenal ulcer pain and efficacy in H. pylori eradication, combined with minimal drug interaction risk, underline its clinical utility (Fitton & Wiseman, 1996).
Dosing and Serum Gastrin Influence
Pantoprazole's dose-dependent increase in intragastric pH and serum gastrin levels is evident. An optimal dose of 40 mg/day is highlighted, considering its significant impact on acid-related diseases and the comparable rise in median serum gastrin concentrations to other proton pump inhibitors. These findings suggest a moderate hypergastrinaemia during treatment, which is clinically manageable (Londong, 1994).
Chemical Properties and Analytical Methods
The substance's chemical nature, including its solubility in water and ethyl alcohol, alongside analytical techniques such as spectrophotometry and HPLC for assessing purity and content, underscore its intricate pharmacological profile. The instability of pantoprazole necessitates careful consideration in formulation development (Shelekhova et al., 2020).
Clinical Application Insights
Pantoprazole has been extensively studied in various clinical contexts, including peptic ulcer and reflux esophagitis treatment. Its efficacy in these settings, combined with its excellent safety profile and minimal interaction potential with other medications, positions it as a valuable therapeutic agent (Bardou & Martin, 2008).
properties
IUPAC Name |
5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3/q-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYBXKVTQOEUTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N3O4S- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pantoprazole(1-) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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